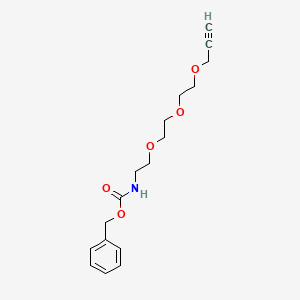
Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a propargyl ether moiety. It is used in various chemical and biological applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and solvents. The reaction is typically carried out in a reactor equipped with a stirring mechanism and temperature control. The product is purified by distillation or recrystallization to obtain a high-purity compound suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The propargyl ether moiety can be oxidized to form an epoxide or a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of bioactive molecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Mechanism of Action
The mechanism of action of Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The propargyl ether moiety can undergo click chemistry reactions with azide-containing compounds, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery applications. The carbamate group can be hydrolyzed to release the active amine, which can interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol: Lacks the carbamate group, making it less versatile in bioconjugation reactions.
Uniqueness: Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is unique due to its combination of a benzyl group, a carbamate group, and a propargyl ether moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and bioconjugation .
Properties
Molecular Formula |
C17H23NO5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
benzyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H23NO5/c1-2-9-20-11-13-22-14-12-21-10-8-18-17(19)23-15-16-6-4-3-5-7-16/h1,3-7H,8-15H2,(H,18,19) |
InChI Key |
ODNVCBRKSMFKKT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















